LogP and Predicted Permeability: 4- vs. 2-Carboxylic Acid Isomer
The 4-carboxylic acid positional isomer (CAS 181811-46-1) exhibits a higher predicted lipophilicity compared to its 2-carboxylic acid analog (CAS 1169873-86-2), a key determinant for membrane permeability and oral bioavailability [1]. The calculated LogP for the target compound is 2.09 [1], while the 2-carboxylic acid isomer has a reported LogP of 1.74 . This difference of 0.35 log units translates to an approximate 2.2-fold increase in the partition coefficient (LogP 2.09 vs 1.74), potentially leading to significantly altered absorption and distribution profiles [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.09 |
| Comparator Or Baseline | 1.74 (1-(1,3-Benzoxazol-2-yl)piperidine-2-carboxylic acid) |
| Quantified Difference | ΔLogP = 0.35 (approx. 2.2x difference in partition coefficient) |
| Conditions | Predicted/computed values from ChemSrc and vendor databases. |
Why This Matters
A higher LogP value for the 4-carboxylic acid isomer suggests superior passive membrane permeability, making it a more suitable scaffold for designing orally bioavailable drug candidates.
- [1] ChemSrc. (n.d.). 1-(1,3-BENZOXAZOL-2-YL)PIPERIDINE-4-CARBOXYLIC ACID. Chemical Properties. View Source
- [2] Wenlock, M. C., & Austin, R. P. (2003). The influence of lipophilicity in drug discovery and design. Journal of Pharmacy and Pharmacology. View Source
